Comparative Efficacy in Symptom Improvement: Head-to-Head vs. Tamsulosin
In a randomized, double-blind, parallel-design clinical trial (n=76) comparing alfuzosin 10 mg once daily to tamsulosin 0.2 mg once daily, both treatment regimens produced a similar mean decrease in the International Prostate Symptom Score (IPSS) after 8 weeks, with no statistically significant difference between the groups [1]. The overall incidence of adverse events was similar, reported in 19.4% of patients on alfuzosin and 25% on tamsulosin [1]. This data establishes the non-inferior clinical efficacy of alfuzosin when compared directly to a leading selective α1A antagonist.
| Evidence Dimension | Change in International Prostate Symptom Score (IPSS) after 8 weeks |
|---|---|
| Target Compound Data | Significant mean decrease (p<0.05 vs baseline); no significant difference vs comparator |
| Comparator Or Baseline | Tamsulosin 0.2 mg once daily; significant mean decrease (p<0.05 vs baseline) |
| Quantified Difference | Similar improvement; no statistically significant difference between groups |
| Conditions | Randomized, double-blind, parallel-design clinical trial in 76 men with symptomatic BPH |
Why This Matters
This head-to-head evidence justifies alfuzosin as an equally effective therapeutic alternative to tamsulosin for symptom relief, allowing procurement decisions to be driven by other differentiating factors like safety or cost.
- [1] A Comparative Study on the Safety and Efficacy of Tamsulosin and Alfuzosin in the Management of Symptomatic Benign Prostatic Hyperplasia: A Randomized Controlled Clinical Trial. CiNii Research. 2026. View Source
